![molecular formula C21H26N7NaO13P2 B10855557 2'-deoxy NAD+ (sodium salt)](/img/structure/B10855557.png)
2'-deoxy NAD+ (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) is a derivative of nicotinamide adenine dinucleotide. It is a transient receptor potential melastatin 2 agonist and is involved in various biochemical processes, including calcium-induced currents and ADP-ribosylation of non-histone proteins .
Vorbereitungsmethoden
The synthesis of 2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) involves several steps. One common method includes the reaction of 2’-deoxyadenosine with nicotinamide mononucleotide in the presence of specific enzymes or chemical catalysts. The reaction conditions typically involve controlled pH and temperature to ensure the stability of the product . Industrial production methods may involve large-scale enzymatic synthesis to achieve high purity and yield.
Analyse Chemischer Reaktionen
2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, acting as an electron carrier.
Substitution Reactions: It can be used as a substrate for ADP-ribosyl transfer reactions, where it transfers ADP-ribose units to target proteins.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and specific enzymes like poly(ADP-ribose) polymerases.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) has several applications in scientific research:
Chemistry: Used as a reagent in studying redox reactions and electron transfer mechanisms.
Biology: Investigated for its role in cellular signaling and metabolism.
Industry: Utilized in the production of biochemical assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects primarily through its role as an agonist of transient receptor potential melastatin 2. It increases calcium-induced currents and participates in ADP-ribosylation reactions, which modify proteins and influence various cellular processes. The molecular targets include poly(ADP-ribose) polymerases and other enzymes involved in NAD metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Nicotinamide Adenine Dinucleotide (NAD): A coenzyme involved in redox reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but with an additional phosphate group, involved in anabolic reactions.
Nicotinamide Mononucleotide (NMN): A precursor to NAD, involved in boosting NAD levels in cells.
2’-Deoxy Nicotinamide Adenine Dinucleotide (Sodium Salt) is unique due to its specific role as a transient receptor potential melastatin 2 agonist and its involvement in ADP-ribosylation reactions, which are not common to all NAD derivatives .
Eigenschaften
Molekularformel |
C21H26N7NaO13P2 |
---|---|
Molekulargewicht |
669.4 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O13P2.Na/c22-18-15-20(25-8-24-18)28(9-26-15)14-4-11(29)12(39-14)6-37-42(33,34)41-43(35,36)38-7-13-16(30)17(31)21(40-13)27-3-1-2-10(5-27)19(23)32;/h1-3,5,8-9,11-14,16-17,21,29-31H,4,6-7H2,(H5-,22,23,24,25,32,33,34,35,36);/q;+1/p-1/t11-,12+,13+,14+,16+,17+,21+;/m0./s1 |
InChI-Schlüssel |
KURUHDGFKRYFCS-SUWCGJJBSA-M |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O.[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.